molecular formula C13H18BFO3 B1450295 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1400755-06-7

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1450295
CAS No.: 1400755-06-7
M. Wt: 252.09 g/mol
InChI Key: PFTKOQBWYWEFTD-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a chemical compound that features a fluorine atom, a boronic ester group, and a hydroxyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with enzymes such as kinases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, it has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and coordination with the boron atom, which can form reversible covalent bonds with nucleophilic residues in proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can alter the phosphorylation status of proteins involved in the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site and forming reversible covalent bonds with catalytic residues. This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds, further stabilizing its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that the compound’s effects on cell viability and proliferation can be maintained for several days, while in vivo studies indicate that its effects can last for weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxic outcomes. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process increases the compound’s solubility, allowing for its excretion via the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins. Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated aromatic compound with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

    Hydroxylation: The hydroxyl group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the boronic ester group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Produces a ketone or aldehyde.

    Reduction: Results in the formation of a hydrocarbon.

    Substitution: Yields various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features an ester group instead of a hydroxyl group.

Uniqueness

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. The presence of the boronic ester group allows for versatile chemical modifications, while the fluorine atom and hydroxyl group enhance its stability and potential biological activity.

Properties

IUPAC Name

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTKOQBWYWEFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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